N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Description
This compound features a bicyclic framework combining a 1,3-benzothiazole moiety and a 1,4-benzodioxine system. The (2Z)-configuration of the benzothiazol-2-ylidene group is stabilized by conjugation with the carboxamide substituent at position 6 of the benzodioxine ring.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5S/c1-21-12-9-14(23-2)15(24-3)10-17(12)27-19(21)20-18(22)11-4-5-13-16(8-11)26-7-6-25-13/h4-5,8-10H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBAAJEYDWOECIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC4=C(C=C3)OCCO4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acylation of 3,4-Dimethoxyaniline
The synthesis begins with the acylation of 3,4-dimethoxyaniline using acetic anhydride or formic acid to yield 3,4-dimethoxyacetanilide or 3,4-dimethoxyformanilide, respectively. These anilides serve as precursors for thionation.
Reaction Conditions
Thionation to Thioamides
Thionation of the anilides is achieved using Lawesson’s reagent (2.4 eq) in refluxing toluene or phosphorus pentasulfide (P₄S₁₀) in pyridine. This step converts the amide carbonyl to a thioamide group.
Key Data
Oxidative Cyclization to Benzothiazoles
The thioamides undergo oxidative cyclization using potassium ferricyanide (K₃[Fe(CN)₆]) in methanolic NaOH to form 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazole. Methylation at the 3-position is introduced via alkylation during cyclization or through the use of methyl-containing reagents.
Critical Parameters
Synthesis of 2,3-Dihydro-1,4-benzodioxine-6-carboxamide
Hydrolysis of 2,3-Dihydro-1,4-benzodioxine-6-carbonitrile
The benzodioxine carboxamide is synthesized via acidic hydrolysis of the corresponding nitrile. A mixture of concentrated sulfuric acid (H₂SO₄) and trifluoroacetic acid (TFA) (1:4 v/v) under reflux conditions converts the nitrile to the primary carboxamide.
Optimized Conditions
- Acid Ratio : H₂SO₄:TFA = 1:4
- Reaction Time : 5 hours
- Workup : Precipitation in ice-water
- Yield : 74%
Condensation to Form the Ylidene Carboxamide
Formation of the Imine Linkage
The final step involves a condensation reaction between 5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-amine and 2,3-dihydro-1,4-benzodioxine-6-carboxamide. This is typically conducted in acetic acid (HOAc) at 80°C, facilitating dehydration to form the (Z)-configured ylidene bond.
Mechanistic Insights
- The reaction proceeds via nucleophilic attack of the benzothiazole amine on the carboxamide carbonyl, followed by elimination of water.
- The (Z)-stereochemistry is stabilized by intramolecular hydrogen bonding between the methoxy groups and the carboxamide.
Reaction Parameters
Characterization and Analytical Validation
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the (Z)-configuration and planar geometry of the benzothiazole-ylidene moiety.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Stereochemical Control
The (Z)-configuration is favored due to steric hindrance between the benzodioxine carboxamide and benzothiazole methyl group. Microwave-assisted reactions reduce side-product formation.
Purification
Flash chromatography (CHCl₃:MeOH, 99:1) effectively separates the target compound from polymeric byproducts.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzo[d]thiazole moiety, using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines .
Scientific Research Applications
N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[(2Z)-5,6-dimethoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole/Benzodioxine Motifs
The following compounds share functional or structural similarities with the target molecule:
Key Observations:
- Electronic Effects: The target compound’s dimethoxy groups enhance electron density in the benzothiazole ring, contrasting with the electron-withdrawing cyano group in 11b . This difference may alter reactivity in condensation or cyclization reactions.
- Synthetic Complexity : The target compound’s fused benzothiazole-benzodioxine system requires multi-step synthesis, akin to the thiouracil-derived quinazoline (12, m.p. 268–269°C) in , which involves anthranilic acid condensation .
Pharmacological and Physicochemical Properties
- Thermal Stability : High melting points (>250°C) are common in rigid heterocyclic systems like 6 and 11a, suggesting the target compound may exhibit similar stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
